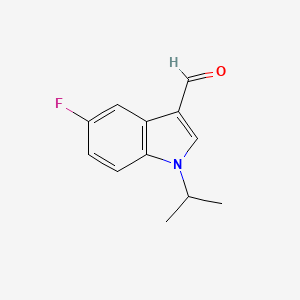

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Description

5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluoro substituent at position 5, an isopropyl group at position 1, and a carbaldehyde functional group at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting neurological and oncological pathways. Its structural features—the electron-withdrawing fluoro group and the bulky isopropyl substituent—influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTCBYPWOQCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction

A common method for synthesizing indole-3-carbaldehydes involves the Vilsmeier-Haack reaction. This process typically starts with an aniline derivative, which undergoes a formylation reaction using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form the indole-3-carbaldehyde.

Fluorination and Alkylation Steps

Fluorination : Introducing a fluorine atom into the indole ring can be achieved using fluorinated reagents. For example, a fluorinated oxidation reaction might be employed to introduce the fluorine atom at the desired position.

Alkylation : The introduction of an isopropyl group can be achieved through alkylation reactions using isopropyl halides or similar reagents in the presence of a base like sodium hydride.

Data and Research Findings

Chemical Reactions Analysis

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Computational and Experimental Insights

- Docking Studies : AutoDock Vina simulations suggest that the isopropyl group in this compound creates steric hindrance, reducing binding affinity to certain kinase targets compared to smaller analogs (e.g., 5-Fluoro-1H-indole-3-carbaldehyde) .

- Synthesis : The carbaldehyde group enables Schiff base formation, as seen in and , where triazole derivatives are synthesized via azide-alkyne cycloaddition.

Biological Activity

5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula : C₁₂H₁₂FNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 944465-16-1

The presence of the aldehyde functional group is significant as it enhances the compound's reactivity and potential interactions with biological molecules.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and cancer progression. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to downstream effects on cell proliferation and survival.

- Cytotoxicity in Cancer Cells : Studies have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, analogs of indole derivatives have shown promising results against lung cancer cells harboring K-Ras mutations .

Table 1: Cytotoxicity and IC50 Values

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | H460 | < 5 | |

| Oncrasin-1 | T29Kt1 | 2.51 | |

| Hydroxymethyl Derivatives | H460 | 0.25 |

From the data presented, it is evident that this compound demonstrates significant cytotoxicity in specific cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

- Cancer Therapeutics : In vitro studies showed that this compound inhibited the growth of lung cancer cells, highlighting its potential role in developing new anticancer therapies .

- Mechanistic Insights : Research indicated that substituents on the indole ring significantly affect the compound's potency. For example, variations in substituents at the 3-position of the indole ring were found to be crucial for antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.